N-(3-Azetidinyl)cyclopentanecarboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of N-(3-Azetidinyl)cyclopentanecarboxamide consists of a cyclopentane ring attached to a carboxamide group and an azetidine ring. The exact 3D structure is not provided in the search results.Scientific Research Applications
Anti-Inflammatory Activity
A study explored the synthesis and anti-inflammatory activity of indolyl azetidinones, a class of compounds related to N-(3-Azetidinyl)cyclopentanecarboxamide. These compounds showed significant anti-inflammatory activity and were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and ulcerogenic activities (Kalsi et al., 1990).
Neurokinin-2 (NK2) Antagonists
A novel class of neurokinin-2 (NK2) antagonists, which are structurally related to N-(3-Azetidinyl)cyclopentanecarboxamide, was developed and evaluated pharmacologically. These compounds, including 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, showed excellent potency for the NK2 receptor and increased metabolic stability (Mackenzie et al., 2002).
Antidepressant and Nootropic Agents
Research on Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone revealed their potential as antidepressant and nootropic agents. The study identified compounds with significant antidepressant activity and effectiveness in the elevated plus maze test and passive avoidance test in mice (Thomas et al., 2016).
Antibacterial Agents
Several studies focused on the synthesis and structure-activity relationships of azetidinylquinolones as antibacterial agents. These compounds showed outstandingly broad-spectrum activity, particularly against Gram-positive organisms, and were considered for further development due to their in vitro efficacy and blood levels https://consensus.app/papers/7azetidinylquinolones-agents-synthesis-activity-frigola/fb429f1343fa5095b207494e23ffd58a/?utm_source=chatgpt; https://consensus.app/papers/7azetidinylquinolones-agents-synthesis-properties-frigola/a752491430cd5faaa81d88b5a7046b01/?utm_source=chatgpt" target="_blank">(Frigola et al., 1993; Frigola et al., 1994; Frigola et al., 1995)
Antimicrobial and Antitubercular Activities
Research on novel trihydroxy benzamido azetidin-2-one derivatives demonstrated significant antimicrobial and antitubercular activities, with some compounds showing activity comparable to standard drugs like isoniazid (Ilango & Arunkumar, 2011).
Synthesis Techniques
A study on the synthesis of N-aryl-β-lactams, including 3-amino-2-azetidinone derivatives, presented a convenient method for preparing these compounds, highlighting their potential in various medicinal applications (Bose et al., 1984).
Future Directions
Azetidines, the class of compounds to which N-(3-Azetidinyl)cyclopentanecarboxamide belongs, are important in organic synthesis and medicinal chemistry . Their reactivity is driven by considerable ring strain, but they are more stable than related aziridines . Recent advances in azetidine chemistry suggest future directions may include the development of new molecules with potent activity against highly resistant pathogens .
properties
IUPAC Name |
N-(azetidin-3-yl)cyclopentanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-3-1-2-4-7)11-8-5-10-6-8/h7-8,10H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIMUWDMSWOUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)cyclopentanecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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